4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-(2-chloroethyl)-6-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H6Cl2N2 . It is a type of pyrimidine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been reported . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(2-chloroethyl)-6-methyl-2-(methylthio)pyrimidine is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms and four carbon atoms . The molecule also contains chloroethyl, methyl, and methylthio substituents .Mechanism of Action
Target of Action
It’s worth noting that several compounds with a pyrimidine core are known to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This interference could disrupt the chemical signal transfer from the outside into the cell nucleus, resulting in the activation or deactivation of genes through a transcription process .
Biochemical Pathways
If it acts as a jak inhibitor, it would affect the jak-stat signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Result of Action
If it acts as a jak inhibitor, it could potentially inhibit cell division and death, and interfere with tumor formation processes .
Properties
IUPAC Name |
4-chloro-5-(2-chloroethyl)-6-methyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2S/c1-5-6(3-4-9)7(10)12-8(11-5)13-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJPWOWQPVBEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.